molecular formula C16H14N4O2S B3879575 3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide

3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B3879575
M. Wt: 326.4 g/mol
InChI Key: JHTBVBWKPUZBJB-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide (MTPC) is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. MTPC is a pyrazole derivative that possesses a unique chemical structure, making it a promising candidate for drug development, especially in the treatment of cancer and inflammation. In

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide involves the inhibition of various signaling pathways that are crucial for the survival and proliferation of cancer cells. This compound inhibits the PI3K/Akt signaling pathway, which is responsible for cell survival and growth. This compound also activates the caspase pathway, leading to apoptosis in cancer cells. Additionally, this compound inhibits the production of pro-inflammatory cytokines, thus exhibiting anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that this compound exhibits anti-tumor activity in animal models of cancer. This compound also exhibits neuroprotective activity by inhibiting oxidative stress and reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide is its potent anti-cancer and anti-inflammatory activity. This compound is also easy to synthesize and has a high yield. However, one of the limitations of this compound is its low solubility in water, which makes it difficult to administer in vivo. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound.

Future Directions

3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide has shown promising results in various scientific research applications. Future studies should focus on optimizing the synthesis method of this compound to improve its solubility and bioavailability. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound. Future studies should also investigate the potential of this compound in combination therapy with other anti-cancer drugs. Finally, studies should focus on investigating the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a promising chemical compound that exhibits potent anti-cancer and anti-inflammatory activity. This compound can be synthesized using a simple and efficient method and has shown promising results in various scientific research applications. The mechanism of action of this compound involves the inhibition of various signaling pathways that are crucial for the survival and proliferation of cancer cells. This compound exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. Future studies should focus on optimizing the synthesis method of this compound, determining its toxicity and pharmacokinetics, investigating its potential in combination therapy, and exploring its potential in the treatment of other diseases.

Scientific Research Applications

3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the treatment of cancer. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-22-12-6-4-11(5-7-12)14-9-15(19-18-14)16(21)20-17-10-13-3-2-8-23-13/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTBVBWKPUZBJB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
3-(4-methoxyphenyl)-N'-(2-thienylmethylene)-1H-pyrazole-5-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.